Soraprazan
概要
説明
Soraprazan, also known as remofuscin, is a potassium-competitive acid blocker (P-CAB) being developed by Katairo GmbH for the treatment of Stargardt’s disease and dry age-related macular .
Synthesis Analysis
Soraprazan is a selective, reversible K-competitive inhibitor of the H,K-ATPase, with an IC50 of 0.19 μM in gastric glands .Molecular Structure Analysis
Soraprazan binds to the H,K-ATPase with a Kd of 28.27 nM . A research group conducted single particle analysis via a cryo-electron microscope and X-ray crystal structure analysis on the structures in which four different compounds (tegoprazan, soraprazan, PF-03716556, and revaprazan) are bound .Chemical Reactions Analysis
While detailed chemical reactions specific to Soraprazan are not explicitly outlined in the available literature, its chemical properties, such as its ability to undergo glucuronidation, indicate a compound that can engage in complex biochemical interactions.Physical And Chemical Properties Analysis
Soraprazan has a molecular weight of 367.44 g/mol . It is a benzimidazole derivative and has a high affinity for the H+/K+ ATPase enzyme, which is responsible for acid secretion in the stomach.科学的研究の応用
Application in Stargardt Disease Treatment
Specific Scientific Field
Ophthalmology and Genetic Disorders
Summary of the Application
Stargardt disease is a genetic eye condition that can lead to vision loss. The disease is characterized by the accumulation of a fatty material called lipofuscin in the Retinal Pigment Epithelium (RPE) cells, which is considered to play a major role in the pathogenesis . Soraprazan, the active ingredient in a drug called Remofuscin, has been shown to remove lipofuscin from RPE cells .
Methods of Application or Experimental Procedures
A phase II clinical trial was conducted to evaluate the efficacy of Soraprazan in reducing the amount of lipofuscin in RPE cells of subjects with Stargardt disease . The trial was a randomized (2:1), double-masked, placebo-controlled, two-arm, multicenter trial . The drug was administered orally once a day at a dose of 20 mg .
Results or Outcomes
The trial was successful in demonstrating the safety and tolerability of Soraprazan . The results of the trial are expected to be available by early 2023 .
Application in Inhibition of Gastric Acid Secretion
Specific Scientific Field
Summary of the Application
Soraprazan is a novel, reversible, and fast-acting inhibitor of gastric H,K-ATPase, which shows immediate inhibition of acid secretion . It is considered a promising compound for the therapy of gastroesophageal reflux disease (GERD) .
Methods of Application or Experimental Procedures
The inhibitory and binding properties of Soraprazan were analyzed along with its mode of action, selectivity, and in vivo potency . The compound was tested in various in vitro models and in vivo .
Results or Outcomes
Soraprazan has an IC50 of 0.1 μM if measured with ion leaky vesicles and of 0.19 μM in isolated gastric glands . It was found to be more than 2000-fold selective for H,K-ATPase over Na,K- and Ca-ATPases . Soraprazan is superior to esomeprazole in terms of onset of action and the extent and duration of pH elevation in vivo in the dog .
Safety And Hazards
将来の方向性
Soraprazan is potentially a new therapy for Stargardt’s disease which removes lipofuscin from RPE cells, thereby preventing or slowing disease progression . A phase II trial is planned to evaluate the efficacy of Soraprazan in reducing the amount of lipofuscin in RPE cells of subjects with Stargardt’s disease .
特性
IUPAC Name |
(7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo[1,2-h][1,7]naphthyridin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-13-14(2)24-10-9-16-18(21(24)22-13)23-17(15-7-5-4-6-8-15)19(25)20(16)27-12-11-26-3/h4-10,17,19-20,23,25H,11-12H2,1-3H3/t17-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWILYDZRJORZDR-MISYRCLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC3=C(C2=N1)N[C@@H]([C@H]([C@@H]3OCCOC)O)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Soraprazan | |
CAS RN |
261944-46-1 | |
Record name | Soraprazan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261944461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SORAPRAZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XB3671655 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。